2-Amino-2-(2-tert-butylphenyl)ethan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-amino-2-(2-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-7-5-4-6-9(10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3 |
InChI Key |
CJFZTQJVYPQRGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C(CO)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Amino 2 2 Tert Butylphenyl Ethan 1 Ol
Chemo- and Regioselective Pathways in the Formation of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol
The selective formation of the desired constitutional isomer and the control of stereochemistry are paramount in the synthesis of complex molecules like this compound. Chemo- and regioselective strategies are therefore crucial. One powerful approach involves the use of chiral N-tert-butanesulfinyl imines as electrophiles. These intermediates allow for the highly selective addition of various nucleophiles, leading to the formation of vicinal amino alcohols with excellent control over the newly formed stereocenters.
For instance, the reaction of an N-tert-butanesulfinyl imine derived from 2-tert-butylbenzaldehyde (B103321) with a suitable one-carbon nucleophile would be a direct route to the target molecule. The tert-butanesulfinyl group not only acts as a powerful chiral auxiliary, directing the stereochemical outcome of the nucleophilic addition, but can also be readily cleaved under mild acidic conditions to afford the free amino alcohol.
Asymmetric Synthesis Strategies for Enantiopure this compound
The preparation of enantiomerically pure this compound is of significant interest due to the distinct biological activities often exhibited by different enantiomers. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral reagents.
A well-established method for the asymmetric synthesis of 1,2-amino alcohols is the addition of organometallic reagents to chiral N-tert-butanesulfinyl imines. nih.gov This method is known for its high diastereoselectivity and the predictability of the stereochemical outcome. The synthesis would commence with the condensation of a chiral tert-butanesulfinamide with 2-tert-butylbenzaldehyde to form the corresponding N-tert-butanesulfinyl imine. Subsequent addition of a hydroxymethyl anion equivalent, followed by removal of the sulfinyl group, would yield the enantiopure target compound.
Another powerful approach is the catalytic asymmetric aminohydroxylation of alkenes. Although this method is highly effective for terminal olefins, its application to the synthesis of this compound would require a suitable styrenic precursor, namely 1-tert-butyl-2-vinylbenzene.
Diastereoselective Approaches in the Preparation of this compound
When a molecule contains multiple stereocenters, controlling the relative stereochemistry is a key challenge. Diastereoselective synthesis aims to produce one diastereomer in preference to others. In the context of this compound, which has one stereocenter, diastereoselective methods become relevant when the synthesis involves the creation of this center in the presence of another chiral element.
The use of chiral N-tert-butanesulfinyl imines, as mentioned earlier, is a prime example of a diastereoselective approach. nih.gov The chiral sulfinyl group directs the incoming nucleophile to one face of the imine C=N double bond, leading to a high diastereomeric excess (d.e.) in the resulting sulfinamide product. The stereochemical outcome is dictated by the stereochemistry of the sulfinamide and the nature of the nucleophile and reaction conditions. For example, the addition of Grignard reagents to α-silyloxy N-tert-butanesulfinyl aldimines has been shown to proceed with high diastereoselectivity. nih.gov
The table below illustrates the effect of different organometallic reagents on the diastereoselectivity of the addition to a generic N-tert-butanesulfinyl imine, which is a good model for the synthesis of the target compound.
| Entry | Organometallic Reagent (R-M) | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| 1 | MeMgBr | CH₂Cl₂ | -48 | 98:2 |
| 2 | EtMgBr | Toluene | -78 | 97:3 |
| 3 | PhMgBr | THF | -78 | 95:5 |
| 4 | n-BuLi | Toluene | -78 | 96:4 |
Multicomponent Reactions (MCRs) Incorporating Precursors to this compound
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and structural diversity. While no direct MCR for the synthesis of this compound has been reported, several MCRs can be envisioned to generate key precursors.
For example, the Strecker reaction, a three-component reaction between an aldehyde (2-tert-butylbenzaldehyde), an amine (ammonia), and a cyanide source (e.g., KCN), could be used to synthesize the corresponding α-amino nitrile. Subsequent reduction of the nitrile and hydrolysis would lead to the desired amino alcohol. Similarly, the Bucherer-Bergs reaction could provide a hydantoin (B18101) intermediate that can be hydrolyzed to the corresponding amino acid, which can then be reduced to the target compound.
Isonitrile-based multicomponent reactions, such as the Ugi and Passerini reactions, are also powerful tools for the rapid construction of complex molecules. An Ugi reaction involving 2-tert-butylbenzaldehyde, an amine, a carboxylic acid, and an isocyanide could generate an α-acylamino amide scaffold, which could potentially be converted to the target amino alcohol through a series of transformations.
Green Chemistry Principles in the Synthesis of this compound: Solvent-Free and Catalytic Methods
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of this compound synthesis, several green approaches can be considered.
One promising strategy is the use of water as a solvent. A visible-light photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones in water at room temperature has been reported for the synthesis of 1,2-amino alcohols. rsc.org This method offers a mild and environmentally benign route to this class of compounds.
Solvent-free reactions, where the reactants themselves act as the reaction medium, are another key aspect of green chemistry. The ring-opening of epoxides with amines, a common method for synthesizing β-amino alcohols, can often be performed under solvent-free conditions, sometimes with the aid of a catalyst.
The use of catalytic methods, as opposed to stoichiometric reagents, is a fundamental principle of green chemistry. The development of efficient catalysts for the asymmetric synthesis of 1,2-amino alcohols, such as those used in asymmetric hydrogenation or aminohydroxylation, is a major focus of research in this area.
Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis
The optimization of reaction conditions is a critical step in any synthetic route to maximize the yield and purity of the desired product. For the synthesis of this compound, this would involve a systematic study of various parameters, including the choice of solvent, temperature, catalyst, and stoichiometry of the reactants.
In the context of the synthesis of vicinal amino alcohols from N-tert-butanesulfinyl imines, a detailed optimization of the reaction conditions has been reported. nih.gov The study investigated the effect of different bases, solvents, and additives on the yield and diastereoselectivity of the reaction. The table below summarizes some of the key findings from this optimization study, which could be directly applied to the synthesis of the target compound.
| Entry | Base | Solvent | Additive | Temperature (°C) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|---|---|
| 1 | Bpy | THF | - | 23 | 0 | - |
| 2 | Bpy | THF | - | 60 | - | 82:18 |
| 3 | Et₃N | THF | - | 60 | - | 83:17 |
| 4 | Et₃N | Toluene | - | 60 | - | 85:15 |
| 5 | Et₃N | THF | CuCN·2LiCl | 60 | - | 26:74 |
Flow Chemistry Applications in the Scalable Synthesis of this compound
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals. These include enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.
The application of flow chemistry to the synthesis of this compound could enable its production on a larger scale in a more efficient and controlled manner. For example, the generation of organometallic reagents and their subsequent reaction with N-tert-butanesulfinyl imines, which can be highly exothermic and require low temperatures, could be safely performed in a flow reactor with precise temperature control.
Mechanistic Investigations of Reactions Involving 2 Amino 2 2 Tert Butylphenyl Ethan 1 Ol
Elucidation of Reaction Pathways and Transition States
Detailed reaction pathways and the corresponding transition states for transformations involving 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol have not been specifically reported. For analogous reactions, such as the tert-butylation of phenols, both stepwise and concerted mechanisms have been proposed and studied computationally. researchgate.net A stepwise pathway might involve the formation of a carbocation intermediate, whereas a concerted mechanism would involve a single transition state where bond-forming and bond-breaking occur simultaneously. researchgate.net In the context of this compound, the specific reaction conditions would heavily influence the operative pathway. For instance, in reactions involving the hydroxyl or amino group, the bulky ortho-tert-butyl group would sterically influence the approach of reagents and the geometry of any transition states. Theoretical studies using methods like Density Functional Theory (DFT) would be necessary to map the potential energy surface, locate transition states, and determine the most favorable reaction coordinates for specific transformations of this compound.
Role of Intramolecular Interactions in the Reactivity Profile
The structure of this compound allows for the formation of intramolecular hydrogen bonds between the hydroxyl group (-OH) and the amino group (-NH2). Such interactions are known to play a significant role in the conformational stability and reactivity of 1,2-amino alcohols. ntu.edu.tw The strength of this intramolecular hydrogen bond can influence the acidity of the hydroxyl proton and the basicity of the amino group, thereby affecting their nucleophilicity and reactivity in various chemical transformations. nih.govpsu.edu
Table 1: Potential Intramolecular Interactions in this compound
| Interaction Type | Participating Groups | Potential Effect on Reactivity |
|---|---|---|
| Hydrogen Bonding | Hydroxyl (-OH) and Amino (-NH2) | Influences acidity/basicity and conformational preference. |
Kinetic Studies and Rate Law Determination for Transformations
A hypothetical kinetic study on a reaction of this compound, for instance, its N-acylation, would likely follow a pseudo-first-order or second-order rate law, depending on the experimental conditions. The rate law would be expressed as:
Rate = k[this compound]^m[Acylating Agent]^n
where k is the rate constant, and m and n are the reaction orders. The activation parameters, such as activation energy (Ea) and pre-exponential factor (A), could be determined by studying the temperature dependence of the rate constant using the Arrhenius equation. Such data would provide quantitative insights into the reaction mechanism and the influence of the ortho-tert-butyl substituent on the reaction rate.
Isotopic Labeling Studies in Mechanistic Analysis
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. nih.govresearchgate.net There are no specific isotopic labeling studies reported for this compound.
In a hypothetical scenario, deuterium (B1214612) labeling could be employed to probe the mechanism of a reaction involving this compound. For example, in an oxidation reaction of the alcohol, replacing the hydroxyl proton with deuterium (O-D) could reveal whether the C-H or O-H bond cleavage is the rate-determining step through the measurement of a kinetic isotope effect (KIE). Similarly, labeling the carbon backbone with ¹³C or the nitrogen atom with ¹⁵N could provide further details on bond formations and cleavages by analyzing the isotopic distribution in the products and intermediates using techniques like mass spectrometry or NMR spectroscopy.
Derivatization and Functionalization Strategies for 2 Amino 2 2 Tert Butylphenyl Ethan 1 Ol
Synthesis of Novel Analogs of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol via Amino Group Modifications
The primary amino group in this compound is a key site for functionalization, allowing for the introduction of a wide range of substituents that can modulate the molecule's chemical and physical properties. Common modifications include N-acylation, N-alkylation, and sulfonylation, which convert the primary amine into amides, secondary or tertiary amines, and sulfonamides, respectively.
N-Acylation: The reaction of the amino group with acylating agents such as acyl chlorides or anhydrides readily forms N-acyl derivatives. This transformation is often performed to protect the amino group or to introduce specific functionalities. For instance, the acylation of amino alcohols is a fundamental step in the synthesis of complex molecules like ceramides (B1148491) and their derivatives. nih.gov
N-Alkylation: The introduction of alkyl groups to the amino function can be achieved through various methods, including reductive amination or reaction with alkyl halides. This modification is significant in altering the steric bulk and basicity of the nitrogen atom, which can be critical when the derivative is used as a chiral ligand.
Sulfonylation: The formation of sulfonamides is another important derivatization strategy. Reacting the amino alcohol with sulfonyl chlorides in the presence of a base yields stable sulfonamide derivatives. This functional group can act as a hydrogen bond donor and can coordinate to metal centers, making these derivatives valuable in catalyst design.
Below is a table summarizing potential amino group modifications.
| Modification Type | Reagent Class | Resulting Functional Group | Potential Application |
| N-Acylation | Acyl Chlorides, Anhydrides | Amide | Protection, Ligand Modification |
| N-Alkylation | Alkyl Halides, Aldehydes/Ketones | Secondary/Tertiary Amine | Ligand Steric/Electronic Tuning |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide | Catalyst Design, Bioactive Analogs |
Hydroxyl Group Derivatization: Ethers, Esters, and Other Functionalization
The primary hydroxyl group of this compound offers another site for derivatization, enabling the synthesis of ethers and esters. These modifications can significantly alter the molecule's solubility, polarity, and coordinating ability.
Ether Synthesis: Ethers can be prepared via Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. This modification can introduce bulky groups that enhance steric hindrance or incorporate additional coordinating sites.
Esterification: Esters are typically synthesized by reacting the alcohol with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides. Esterification can serve as a protecting group strategy or be used to introduce functionalities that can participate in further reactions.
Silylation: The hydroxyl group can also be converted into a silyl (B83357) ether by reacting with silylating agents like tert-butyldimethylsilyl chloride (TBDMSCl). Silyl ethers are valuable as protecting groups due to their stability and ease of cleavage under specific conditions. sigmaaldrich.comresearchgate.net
The following table outlines common derivatization strategies for the hydroxyl group.
| Derivatization | Reagent Class | Resulting Functional Group | Key Features |
| Etherification | Alkyl Halides (with base) | Ether (-OR) | Increases steric bulk, alters solubility |
| Esterification | Acyl Chlorides, Carboxylic Acids | Ester (-OCOR) | Acts as a protecting group, introduces new functionality |
| Silylation | Silyl Halides (e.g., TBDMSCl) | Silyl Ether (-OSiR₃) | Common protecting group, stable, selectively removable |
Regioselective Modifications of the 2-tert-butylphenyl Moiety
Modifying the aromatic ring of this compound allows for the introduction of substituents that can electronically tune the molecule. The directing effects of the existing tert-butyl and aminoethanol groups will influence the position of substitution in electrophilic aromatic substitution reactions. The bulky tert-butyl group is an ortho-, para-director, while the aminoethanol substituent's effect will depend on the reaction conditions (protonated vs. free amine).
Strategies for regioselective functionalization could include halogenation, nitration, or Friedel-Crafts reactions. The precise control of regioselectivity can be challenging but is essential for developing derivatives with desired electronic properties for applications in catalysis or as pharmacologically active agents.
Development of Chiral Derivatives and Auxiliary Ligands from this compound
Chiral 1,2-amino alcohols are a privileged class of compounds extensively used as chiral auxiliaries and ligands in asymmetric synthesis. researchgate.netnih.govresearchgate.net The stereogenic center and the presence of two coordinating heteroatoms (nitrogen and oxygen) make this compound an excellent candidate for these roles.
As a chiral auxiliary , the molecule can be temporarily attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the reaction, the auxiliary is cleaved and can ideally be recovered. wikipedia.org For instance, derivatives like oxazolidinones can be formed and used to control alkylation or aldol (B89426) reactions. wikipedia.org
As a chiral ligand , the molecule can be coordinated to a metal center to create a chiral catalyst for enantioselective reactions. The N and O atoms can form a stable five-membered chelate ring with a metal. Further derivatization of the amino and hydroxyl groups can be used to create bidentate, tridentate, or even more complex ligand systems with tailored steric and electronic environments to enhance enantioselectivity in catalytic processes such as reductions, oxidations, and carbon-carbon bond-forming reactions.
Structure-Reactivity Relationships in Functionalized this compound Derivatives
The relationship between the structure of a functionalized derivative and its reactivity or efficacy in a given application is a cornerstone of chemical research. For derivatives of this compound used as chiral ligands, systematic modifications can lead to a deeper understanding of these relationships.
For example, increasing the steric bulk on the nitrogen atom through N-alkylation might enhance enantioselectivity in a catalytic reaction by creating a more defined chiral pocket around the metal center. Conversely, modifying the electronic properties of the phenyl ring by introducing electron-donating or electron-withdrawing groups could influence the catalytic activity of the metal center. researchgate.net
A systematic study involving the synthesis of a library of derivatives and evaluating their performance can elucidate these structure-reactivity relationships. This knowledge is invaluable for the rational design of more effective chiral ligands and catalysts for specific asymmetric transformations. mdpi.com
Applications of 2 Amino 2 2 Tert Butylphenyl Ethan 1 Ol in Advanced Synthetic Chemistry and Materials Science
Role as a Chiral Ligand in Asymmetric Catalysis
Chiral 1,2-amino alcohols are a privileged class of compounds frequently employed as ligands in asymmetric catalysis due to their ability to form stable chelate complexes with metal centers. However, there is no specific information available in the searched literature detailing the use of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol in this capacity.
Metal-Catalyzed Asymmetric Transformations Mediated by this compound
No specific studies or data sets were identified that describe the application of this compound as a ligand in metal-catalyzed asymmetric transformations. Research in this area tends to focus on other structural analogues.
Organocatalytic Applications Utilizing this compound Derivatives
Organocatalysis often utilizes derivatives of chiral molecules to mediate reactions. While amino alcohol derivatives are a cornerstone of this field, no research was found that specifically prepares or utilizes derivatives of this compound for organocatalytic applications.
Utility as a Chiral Auxiliary in Stereoselective Syntheses
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. Although the structure of this compound is suitable for such applications, no documented instances of its use as a chiral auxiliary in stereoselective syntheses were found in the reviewed literature. General strategies often employ other well-established auxiliaries.
Precursor in the Synthesis of Heterocyclic Compounds and Complex Organic Molecules
Amino alcohols are valuable starting materials for the synthesis of nitrogen- and oxygen-containing heterocycles, such as morpholines and oxazolines. They can also serve as key building blocks in the total synthesis of complex natural products. However, the literature search did not yield any specific examples where this compound was used as a precursor for the synthesis of such molecules.
Applications in the Development of Novel Polymeric Materials and Supramolecular Assemblies
Research into polymers and supramolecular structures derived from chiral building blocks is an active field. Amino acid and amino alcohol functionalities can impart unique properties like self-assembly and chirality to materials. Despite this, there is no available research describing the incorporation of this compound into polymeric materials or its use in forming supramolecular assemblies.
Electrochemical Applications and Redox Properties of this compound
The electrochemical behavior of organic molecules provides insight into their electronic properties and potential applications in sensors, catalysis, or energy storage. A search for studies on the redox properties or any electrochemical applications of this compound yielded no results.
Advanced Characterization Methodologies for Structural and Mechanistic Elucidation of 2 Amino 2 2 Tert Butylphenyl Ethan 1 Ol
High-Resolution Mass Spectrometry for Isotopic Analysis and Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of chemical compounds. Unlike nominal mass spectrometry, HRMS provides the exact mass of a molecule with high precision (typically to within 5 ppm), which allows for the unambiguous determination of its elemental formula. For 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol (C₁₂H₁₉NO), HRMS can verify the molecular formula by matching the experimentally measured mass of the protonated molecule [M+H]⁺ to its calculated theoretical value.
Furthermore, HRMS is instrumental in isotopic analysis. The technique can resolve the signals of ions containing different isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). The observed isotopic pattern, which consists of the monoisotopic peak (containing only the most abundant isotopes, ¹²C, ¹H, ¹⁴N, ¹⁶O) and subsequent peaks corresponding to the presence of one or more heavier isotopes, serves as a fingerprint. The relative abundances of these isotopic peaks must match the theoretically predicted distribution for the proposed molecular formula, providing an additional layer of confirmation for the compound's identity.
| Isotopic Peak | Formula | Calculated Mass (Da) | Relative Abundance (%) |
|---|---|---|---|
| A | ¹²C₁₂¹H₂₀¹⁴N¹⁶O⁺ | 194.15394 | 100.00 |
| A+1 | ¹³C¹²C₁₁¹H₂₀¹⁴N¹⁶O⁺ | 195.15730 | 13.41 |
| A+2 | ¹³C₂¹²C₁₀¹H₂₀¹⁴N¹⁶O⁺ | 196.16065 | 0.91 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for the assembly of the molecular framework. For this compound, specific proton and carbon signals can be assigned to the tert-butyl group, the aromatic ring, and the amino-ethanol side chain.
The stereochemistry of 1,2-amino alcohols can be determined via NMR through derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters or amides. researchgate.net The differing spatial arrangement of the substituents in the resulting diastereomers leads to distinct chemical shifts, particularly for protons near the chiral center, allowing for the assignment of the absolute configuration. researchgate.net
Moreover, the presence of the bulky ortho-tert-butyl group introduces significant steric hindrance, which can restrict the rotation around the single bond connecting the phenyl ring and the chiral carbon atom. This phenomenon of hindered rotation can be studied using dynamic NMR (DNMR) spectroscopy. youtube.comresearchgate.netnih.govnih.govresearchgate.net At low temperatures, this rotation may be slow enough on the NMR timescale to result in the observation of distinct signals for otherwise equivalent aromatic protons, which then coalesce into averaged signals as the temperature is raised and the rotational barrier is overcome. youtube.comnih.gov
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| -C(CH₃)₃ | ~1.4 | ~31.5 (CH₃), ~34.5 (C) |
| -CH(NH₂)- | ~4.0-4.2 | ~58-60 |
| -CH₂OH | ~3.6-3.8 | ~65-67 |
| Ar-H | ~7.2-7.5 | ~125-148 |
| -NH₂ and -OH | Variable | N/A |
X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in the solid state. This technique can unambiguously determine the relative and absolute configuration of chiral centers within the molecule. The absolute configuration is established through the analysis of anomalous dispersion, an effect that becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. thieme-connect.denih.govresearchgate.neted.ac.uk
The crystal structure of this compound would reveal critical details about its solid-state conformation, including bond lengths, bond angles, and torsion angles. A key feature would be the analysis of intermolecular interactions, particularly the hydrogen-bonding network formed by the amino and hydroxyl groups. These interactions dictate the crystal packing and influence the physical properties of the solid material. While a crystal structure for the exact title compound is not publicly available, related structures with tert-butylphenyl groups have been analyzed, showing how steric bulk influences molecular packing. nih.gov
| Parameter | Typical Value/Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁ (chiral) |
| Unit Cell Dimensions (Å) | a, b, c dimensions |
| Unit Cell Angles (°) | α, β, γ angles |
| Z (Molecules per unit cell) | e.g., 2, 4 |
| Flack Parameter | Value close to 0 for correct absolute configuration |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the vibrational modes of a molecule. Each functional group possesses characteristic vibrational frequencies, making these methods excellent for functional group identification. In this compound, key vibrational bands would correspond to O-H and N-H stretching, C-H stretching (aliphatic and aromatic), and aromatic C=C stretching. researchgate.netnih.gov
These techniques are particularly sensitive to hydrogen bonding. researchgate.netarxiv.orgarxiv.orgnih.govnih.gov Amino alcohols can form a five-membered ring via an intramolecular hydrogen bond between the hydroxyl proton (donor) and the amino nitrogen (acceptor). researchgate.netarxiv.orgnih.gov The formation of this H-bond causes a characteristic red-shift (a shift to lower frequency) and broadening of the O-H stretching band in the IR spectrum compared to a "free" non-bonded hydroxyl group. arxiv.orgarxiv.org Raman spectroscopy provides complementary information and is particularly useful for analyzing symmetric vibrations and skeletal modes. arxiv.orgnih.gov
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3500 | Broad band, indicative of intramolecular O-H···N interaction |
| N-H Stretch | 3300 - 3400 | Typically two bands for a primary amine (-NH₂) |
| C-H Stretch (Aromatic) | 3000 - 3100 | Sharp peaks |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong intensity |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands |
| C-O Stretch | 1000 - 1100 | Strong band in IR |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Conformational Studies
Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are essential for studying chiral compounds.
CD spectroscopy is widely used to determine the enantiomeric excess (ee) of a sample. nih.govnih.govacs.org While the parent amino alcohol may have a weak CD signal, its ee can often be determined by forming a complex with a chiral host or an achiral metal complex that becomes CD-active upon binding to the analyte. nih.govacs.orgutexas.edu The intensity of the resulting CD signal is often directly proportional to the enantiomeric excess. nih.gov Furthermore, the sign of the Cotton effect in the CD spectrum can sometimes be correlated with the absolute configuration of the chiral center. acs.org
Both CD and ORD are highly sensitive to the molecule's three-dimensional structure. Therefore, these techniques are also valuable for conformational studies in solution. Theoretical calculations, often based on Density Functional Theory (DFT), can be used to predict the CD spectra for different possible conformers. mdpi.com By comparing the experimental spectrum with the calculated spectra, the predominant conformation of this compound in solution can be inferred. mdpi.com
Future Research Directions and Emerging Paradigms for 2 Amino 2 2 Tert Butylphenyl Ethan 1 Ol
Exploration of Novel Synthetic Routes to Access Underexplored Stereoisomers of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol
The biological and catalytic activity of chiral molecules is often highly dependent on their specific stereochemistry. While methods for the synthesis of specific stereoisomers of amino alcohols exist, the exploration of novel and more efficient synthetic routes to access all possible stereoisomers of this compound remains a significant area for future research. Current strategies for synthesizing chiral 1,2-amino alcohols often involve multi-step processes that can be inefficient. illinois.edu
Future efforts will likely focus on the development of highly stereoselective and atom-economical methods. This could involve the use of advanced catalytic systems, such as those based on transition metals or organocatalysts, to control the stereochemical outcome of key bond-forming reactions. acs.org For instance, the asymmetric transfer hydrogenation of α-amino ketones has emerged as a powerful tool for the synthesis of chiral 1,2-amino alcohols, offering high yields and excellent enantioselectivities. acs.org The development of catalysts that can selectively produce any of the four possible stereoisomers of this compound from a common precursor would be a particularly valuable achievement.
Furthermore, biocatalysis, utilizing enzymes such as transaminases and ketoreductases, offers a green and highly selective alternative to traditional chemical synthesis. google.com The engineering of enzymes with tailored substrate specificities and stereoselectivities could provide a direct and environmentally benign route to enantiopure forms of this compound.
Investigation of this compound in Flow Chemistry and Microreactor Technology
The transition from batch to continuous manufacturing processes is a major trend in the chemical industry, driven by the desire for improved safety, efficiency, and scalability. Flow chemistry, conducted in microreactors, offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates. researchgate.netbldpharm.com
Future research should explore the synthesis of this compound using flow chemistry. This would involve the design and optimization of continuous flow processes for the key synthetic steps, potentially leading to higher yields, reduced reaction times, and improved product purity. The small dimensions of microreactors allow for rapid screening of reaction conditions, facilitating the optimization of complex multi-step syntheses. ontosight.ai Moreover, the integration of in-line purification and analysis techniques within a flow system could enable the development of fully automated and highly efficient manufacturing processes for this compound. The use of continuous-flow microreactors has already been successfully demonstrated for the enzymatic synthesis of other chiral amino-alcohols, highlighting the potential of this technology. researchgate.net
Integration of Machine Learning and AI in Predicting Reactivity and Designing Novel Applications of this compound
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, from the prediction of molecular properties to the design of novel synthetic routes and the discovery of new applications. evitachem.com For this compound, these computational tools hold immense promise.
ML algorithms can be trained on large datasets of chemical reactions to predict the reactivity of this compound in various chemical transformations, thereby accelerating the discovery of new synthetic methodologies. nih.gov Furthermore, AI can be employed to design novel catalysts and ligands based on the this compound scaffold. researchgate.net By analyzing vast chemical spaces, machine learning models can identify structural modifications that are likely to enhance catalytic activity or selectivity for a desired reaction. rsc.org
Generative AI models are also emerging as powerful tools for the discovery of new applications for existing molecules. chemicalbook.com By learning the relationships between chemical structure and biological or material properties, these models could propose novel uses for this compound in areas such as medicinal chemistry or materials science. This data-driven approach has the potential to significantly reduce the time and cost associated with the discovery and development of new technologies based on this compound.
Development of Sustainable and Economically Viable Production Processes for this compound
The principles of green chemistry are increasingly guiding the development of new chemical processes, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources. acs.org Future research on this compound must prioritize the development of sustainable and economically viable production processes.
This will involve a holistic assessment of the entire synthetic route, from the choice of starting materials to the selection of solvents and catalysts. The use of bio-based feedstocks and the development of catalytic processes that operate under mild conditions will be key to improving the environmental footprint of the synthesis. ontosight.ai For example, the use of visible light as a catalyst for the synthesis of amino alcohols represents a promising green alternative to traditional methods.
Furthermore, process intensification strategies, such as the use of flow chemistry as discussed above, can contribute to both the sustainability and economic viability of the production process. ontosight.ai The development of efficient methods for catalyst recovery and reuse will also be crucial for minimizing waste and reducing costs. acs.org An economic assessment comparing different synthetic routes, such as chemocatalytic versus biocatalytic approaches, will be essential for identifying the most commercially viable and sustainable manufacturing process.
| Research Direction | Key Objectives | Potential Impact |
| Novel Synthetic Routes | Develop highly stereoselective and atom-economical methods to access all stereoisomers. | Access to novel biological and catalytic properties. |
| Flow Chemistry | Design and optimize continuous flow processes for synthesis. | Improved safety, efficiency, scalability, and product purity. |
| Machine Learning & AI | Predict reactivity, design novel catalysts and applications. | Accelerated discovery and development of new technologies. |
| Sustainable Production | Develop green and economically viable manufacturing processes. | Reduced environmental impact and improved cost-effectiveness. |
| Expanded Applications | Explore use as chiral ligands and in materials science. | Discovery of new functionalities and high-value materials. |
Expansion of Catalytic and Materials Science Applications of this compound beyond Current Scope
Chiral 1,2-amino alcohols are privileged structures in asymmetric catalysis, frequently serving as chiral ligands for a wide range of metal-catalyzed reactions. acs.org The unique steric and electronic properties of this compound, conferred by the bulky tert-butyl group, make it a promising candidate for the development of novel chiral ligands. Future research should focus on the synthesis of a library of ligands derived from this amino alcohol and their evaluation in various asymmetric transformations. The insights gained from these studies could lead to the discovery of highly efficient and selective catalysts for the synthesis of valuable chiral molecules. ontosight.ai
Beyond catalysis, the application of this compound in materials science is a largely unexplored frontier. Amino alcohols can serve as monomers for the synthesis of functional polymers, such as polyurethanes and polyamides. researchgate.net The incorporation of the bulky tert-butylphenyl group into a polymer backbone could impart unique properties, such as enhanced thermal stability or altered solubility. Furthermore, the chiral nature of the monomer could be exploited to create polymers with chiroptical properties or for use in chiral separations. The exploration of this compound in the development of novel polymers, hydrogels, and other advanced materials represents a promising avenue for future research.
Q & A
Q. How can researchers optimize the synthesis of 2-Amino-2-(2-tert-butylphenyl)ethan-1-ol to improve yield and enantiomeric purity?
Methodological Answer:
- Catalyst Selection : Use chiral catalysts (e.g., Ru-BINAP complexes) during asymmetric hydrogenation to enhance enantioselectivity. For example, catalytic hydrogenation of ketone precursors with tert-butylphenyl groups has shown >90% enantiomeric excess (ee) in related amino alcohols .
- Solvent and Temperature : Polar aprotic solvents (e.g., THF) at 40–60°C minimize side reactions. Lower temperatures (<30°C) reduce racemization during amination steps .
- Purification : Chiral HPLC with cellulose-based columns resolves enantiomers. Crystallization in ethanol/water (3:1) improves purity to ≥98% .
Q. What analytical techniques are most effective for characterizing this compound and verifying its stereochemistry?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify functional groups (e.g., NH at δ 1.5–2.0 ppm, OH at δ 4.8–5.2 ppm). NOESY confirms spatial proximity of tert-butyl and hydroxyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 193.15 g/mol) .
- Polarimetry : Measures specific optical rotation ([α]) to confirm enantiopurity (e.g., [α] = +25° for R-enantiomer in methanol) .
Q. How can researchers screen the biological activity of this compound against microbial targets?
Methodological Answer:
- Antibacterial Assays : Use microbroth dilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The tert-butyl group may enhance membrane penetration .
- Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining after 24-hour exposure. Similar compounds reduce biofilm formation by 40–60% at 50 µg/mL .
Q. What strategies mitigate solubility challenges in aqueous biological assays?
Methodological Answer:
- Salt Formation : Prepare hydrochloride salts (e.g., 2-Amino-2-(4-chloro-3-(trifluoromethyl)phenyl)ethan-1-ol HCl increases solubility to 25 mg/mL in water) .
- Co-Solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
Advanced Research Questions
Q. How can enantiomers of this compound be separated, and how do their biological activities differ?
Methodological Answer:
- Chiral Resolution : Use preparative HPLC with amylose tris(3,5-dimethylphenylcarbamate) columns. Mobile phase: hexane/isopropanol (85:15) with 0.1% diethylamine .
- Biological Comparison : Test R- and S-enantiomers in receptor-binding assays (e.g., serotonin receptors). Fluorinated analogs show 10-fold higher affinity for R-enantiomers .
Q. What mechanistic insights explain the compound’s interaction with enzyme targets like monoamine oxidases (MAOs)?
Methodological Answer:
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict hydrogen bonding between the hydroxyl group and MAO-B’s FAD cofactor (binding energy ≤ -8.5 kcal/mol) .
- Kinetic Analysis : Measure IC via fluorometric assays. Tert-butyl groups in related compounds reduce MAO-B activity by 70% at 10 µM .
Q. How does the tert-butyl substituent influence structure-activity relationships (SAR) compared to halogenated analogs?
Methodological Answer:
- Steric Effects : The bulky tert-butyl group reduces rotational freedom, enhancing binding to hydrophobic enzyme pockets (e.g., 3-fold higher inhibition of CYP450 vs. chloro analogs) .
- Electronic Effects : Compare Hammett σ values: tert-butyl (σ = -0.20) vs. trifluoromethyl (σ = +0.54) to assess electron-donating/withdrawing impacts on reactivity .
Q. How should researchers address contradictory data on the compound’s stability under oxidative conditions?
Methodological Answer:
- Controlled Oxidation : Expose the compound to HO (3% v/v) at pH 7.4 and 37°C. Monitor degradation via LC-MS. Tert-butyl groups in related compounds show 20% degradation over 24 hours vs. 50% for halogenated analogs .
- Radical Scavengers : Add antioxidants (e.g., BHT) to reaction mixtures to stabilize the amino alcohol during long-term storage .
Q. What experimental designs assess the compound’s stability in physiological buffers for in vivo studies?
Methodological Answer:
- pH Stability Profile : Incubate the compound in PBS (pH 2.0–8.0) at 37°C. Analyze via LC-MS at 0, 6, 12, and 24 hours. Tert-butyl analogs show <10% degradation at pH 7.4 .
- Thermal Gravimetric Analysis (TGA) : Determine decomposition temperature (T). Amino alcohols with tert-butyl groups typically exhibit T > 200°C .
Q. Can this compound serve as a chiral ligand in asymmetric catalysis?
Methodological Answer:
- Metal Complexation : Test with Pd(II) or Cu(I) in cross-coupling reactions. Similar amino alcohols achieve 85% ee in Suzuki-Miyaura reactions .
- Catalytic Activity Screening : Compare turnover numbers (TON) in hydrogenation of α,β-unsaturated ketones. Bulky tert-butyl groups improve TON by 3× vs. methyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
